N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Beschreibung
N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, a heptylthio group, and an acetimidamide functionality
Eigenschaften
Molekularformel |
C19H25N3O3S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] heptylsulfanylformate |
InChI |
InChI=1S/C19H25N3O3S/c1-2-3-4-5-6-13-26-19(23)25-22-17(20)14-24-16-11-7-9-15-10-8-12-21-18(15)16/h7-12H,2-6,13-14H2,1H3,(H2,20,22) |
InChI-Schlüssel |
PSYRCEVNTNWHLA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCSC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
CCCCCCCSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The synthesis begins with the preparation of the quinolin-8-yloxy intermediate.
Introduction of Heptylthio Group:
Formation of Acetimidamide Functionality: The final step involves the formation of the acetimidamide functionality.
Industrial Production Methods
Industrial production methods for N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles or electrophiles; typically carried out in polar solvents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in various biological studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Wirkmechanismus
The mechanism of action of N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Modulating Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can be compared with other similar compounds, such as:
Quinolin-8-yloxy-acetic Acid: This compound shares the quinoline moiety but lacks the heptylthio and acetimidamide functionalities.
Quinolin-8-yloxy-acetic Acid Ethyl Ester: This compound is similar but has an ethyl ester group instead of the heptylthio and acetimidamide functionalities.
The uniqueness of N-(((Heptylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
